

Comparative Biological Activity of Trioxatriangulene Analogs as Antiproliferative Agents

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Compound of Interest

Compound Name: 2-bromo-N,6-dimethylaniline

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A comprehensive analysis of the structure-activity relationship of novel trioxatriangulene derivatives reveals potent antiproliferative activity against triple-negative breast cancer and colorectal cancer cell lines.

A recent study exploring the antiproliferative properties of a series of 83 synthesized trioxatriangulene derivatives has identified compounds with significant inhibitory effects on MDA-MB-231 (triple-negative breast cancer) and HCT-116 (colorectal cancer) cell lines.^[1] These compounds, which are complex aniline derivatives, were designed to investigate the impact of various side chains on their anticancer activity. The research highlights a clear structure-activity relationship (SAR), providing valuable insights for the future design of potent anticancer agents.^[1]

Comparative Antiproliferative Activity

The synthesized trioxatriangulene analogs exhibited a wide range of antiproliferative activities, with IC₅₀ values extending from the nanomolar to the micromolar range. The study identified compound 6l, featuring a butyl side chain (–C₄H₉) and a dimethylaminoethyl side chain (–C₂H₄N(Me)₂), as the most potent inhibitor against both MDA-MB-231 and HCT-116 cell lines, with IC₅₀ values of 18 ± 3 nM and 32 ± 14 nM, respectively.^[1] The comprehensive screening data allows for a detailed comparison of the impact of different functional groups on the biological activity of the core trioxatriangulene structure.

Quantitative Data Summary

The following table summarizes the antiproliferative activity (IC₅₀ values) of selected key trioxatriangulene analogs from the study.

Compound	R	R'	MDA-MB-231 IC ₅₀ (nM)[1]	HCT-116 IC ₅₀ (nM)[1]
ADOTA+	–C ₃ H ₇	H	Potent	Potent
DAOTA+	–C ₃ H ₇	–C ₃ H ₇	Potent	Potent
6l	–C ₄ H ₉	–C ₂ H ₄ N(Me) ₂	18 ± 3	32 ± 14

Note: "Potent" indicates that the reference paper described these as potent antiproliferative agents but did not provide specific IC₅₀ values in the abstract.

Experimental Protocols

The evaluation of the antiproliferative activity of the trioxatriangulene analogs was conducted using a standardized cell viability assay.

Antiproliferative Activity Assay

Cell Lines:

- MDA-MB-231 (human triple-negative breast adenocarcinoma)
- HCT-116 (human colorectal carcinoma)

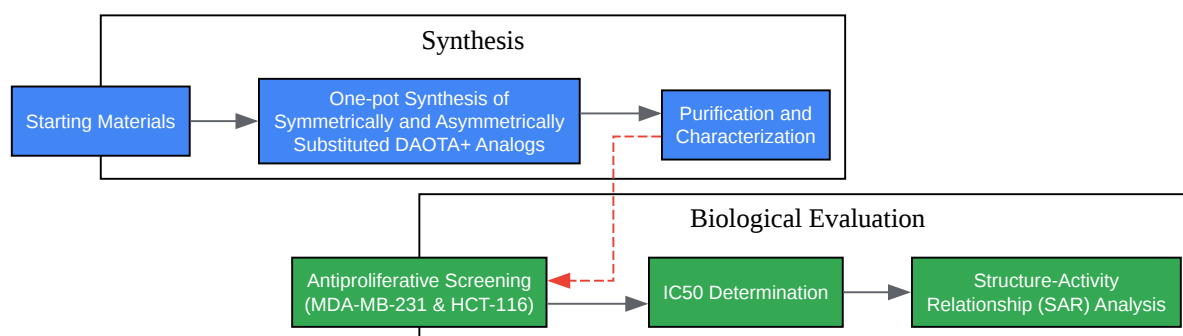
Methodology:

- Cell Seeding: MDA-MB-231 and HCT-116 cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.
- Compound Treatment: The cells were treated with a serial dilution of the synthesized trioxatriangulene analogs for a period of 72 hours.

- **Cell Viability Assessment:** After the incubation period, cell viability was determined using the sulforhodamine B (SRB) assay. The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.
- **IC50 Determination:** The concentration of each compound that resulted in a 50% reduction in cell growth (IC50) was calculated from the dose-response curves.

Experimental Workflow

The overall workflow for the synthesis and biological evaluation of the trioxatriangulene analogs is depicted below.



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Caption: Workflow for the synthesis and antiproliferative evaluation of trioxatriangulene analogs.

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References

- 1. Design, synthesis, and SAR of antiproliferative activity of trioxatriangulene derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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